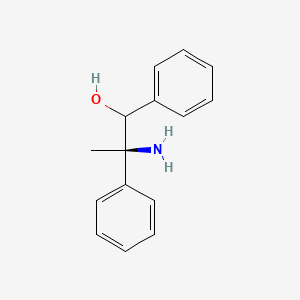
(2R)-2-amino-1,2-diphenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-1,2-diphenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and two phenyl groups attached to a propanol backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2R)-2-amino-1,2-diphenylpropan-1-one, using chiral catalysts or reducing agents. Another method includes the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of enantiopure amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity. This method allows for the efficient and selective synthesis of the desired enantiomer with high enantiomeric excess and conversion rates .
化学反应分析
Types of Reactions
(2R)-2-amino-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary amines or alcohols.
科学研究应用
(2R)-2-amino-1,2-diphenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
作用机制
The mechanism of action of (2R)-2-amino-1,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. Its chiral nature allows it to selectively interact with specific receptors or enzymes, leading to its biological effects .
相似化合物的比较
Similar Compounds
(2S)-2-amino-1,2-diphenylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-phenyl-2-aminopropane: A structurally similar compound with different functional groups.
2-amino-1-phenylpropan-1-ol: Another related compound with a single phenyl group.
Uniqueness
(2R)-2-amino-1,2-diphenylpropan-1-ol is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration allows for selective interactions with biological targets, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .
属性
IUPAC Name |
(2R)-2-amino-1,2-diphenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULRCHLTOMBNJ-YSSOQSIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














